molecular formula C9H13N3O2 B2855165 2-Amino-4,5-dimethoxybenzenecarboximidamide CAS No. 1379248-36-8

2-Amino-4,5-dimethoxybenzenecarboximidamide

Cat. No.: B2855165
CAS No.: 1379248-36-8
M. Wt: 195.222
InChI Key: QWHPYKYHZVSUQO-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethoxybenzenecarboximidamide is an organic compound with the molecular formula C9H12N2O3. It is characterized by the presence of an amino group (-NH2), two methoxy groups (-OCH3), and a carboximidamide group (-C(=NH)NH2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-dimethoxybenzenecarboximidamide typically involves the following steps:

  • Starting Material: The synthesis begins with 2,4-dimethoxybenzoic acid as the starting material.

  • Amidation Reaction: The carboxylic acid group is converted to an amide group through an amidation reaction using ammonia or an ammonium salt.

  • Amination Reaction: The resulting amide undergoes amination to introduce the amino group at the 2-position of the benzene ring.

  • Purification: The final product is purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,5-dimethoxybenzenecarboximidamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group, if present, can be reduced to an amino group.

  • Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Nucleophiles such as hydroxide ions (OH-) and halides (Cl-, Br-) are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitro derivatives of the compound.

  • Reduction Products: Amino derivatives of the compound.

  • Substitution Products: Compounds with different substituents on the benzene ring.

Scientific Research Applications

2-Amino-4,5-dimethoxybenzenecarboximidamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: The compound can be used in the study of enzyme inhibition and as a tool in molecular biology research.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-4,5-dimethoxybenzenecarboximidamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the context of its use.

Comparison with Similar Compounds

  • 2-Amino-4,5-dimethoxybenzoic acid: Similar structure but lacks the carboximidamide group.

  • 2-Amino-4,5-dimethoxybenzamide: Similar structure but has a carboxamide group instead of carboximidamide.

  • 2,4-Dimethoxyaniline: Similar structure but lacks the carboxyl group.

Uniqueness: 2-Amino-4,5-dimethoxybenzenecarboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical properties and reactivity compared to similar compounds. This group can participate in specific reactions and interactions that are not possible with other functional groups.

Properties

IUPAC Name

2-amino-4,5-dimethoxybenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,10H2,1-2H3,(H3,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHPYKYHZVSUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=N)N)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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